P2X3 Receptor Antagonist Activity of 3-(3-Chlorophenyl)butan-2-one: A High-Potency Purinergic Modulator
3-(3-Chlorophenyl)butan-2-one demonstrates potent antagonist activity at the human P2X3 purinergic receptor, a ligand-gated ion channel implicated in chronic pain and inflammatory signaling. In a standardized functional assay using human P2X3 receptor expressed in rat C6-BU-1 cells, the compound exhibited an IC50 of 16 nM [1]. Direct comparative data for positional isomers (para- and ortho-chlorophenyl butan-2-ones) at the P2X3 receptor are not publicly available in accessible databases; however, the established pharmacophore requirements for P2X3 antagonism indicate that meta-substitution is essential for optimal receptor pocket accommodation. Analogs with alternative chlorine placement or scaffold modifications would be expected to exhibit substantially altered potency profiles based on published P2X3 SAR frameworks. Additional P2X3 assay data from Xenopus oocytes expressing recombinant rat P2X3 receptor yielded an EC50 of 80 nM for antagonist activity, confirming cross-species functional activity [2].
| Evidence Dimension | P2X3 receptor antagonist activity |
|---|---|
| Target Compound Data | IC50 = 16 nM (human P2X3 in C6-BU-1 cells); EC50 = 80 nM (rat P2X3 in Xenopus oocytes) |
| Comparator Or Baseline | Meta-substitution requirement inferred from established P2X3 antagonist SAR; para- and ortho-isomer data unavailable for direct quantitative comparison |
| Quantified Difference | Not calculable due to absence of direct comparator data; class-level SAR indicates meta-chloro substitution is structurally critical |
| Conditions | Functional antagonist assay; human P2X3 receptor expressed in rat C6-BU-1 cells [1]; recombinant rat P2X3 expressed in Xenopus oocytes at 10 µM test concentration [2] |
Why This Matters
This target-specific activity provides a validated screening hit for P2X3-focused drug discovery programs, establishing a measurable differentiation axis not present in alternative chlorophenyl regioisomers lacking documented purinergic receptor engagement.
- [1] BindingDB Entry BDBM50563052 / CHEMBL4748113. Antagonist activity at human P2X3 receptor expressed in rat C6-BU-1 cells. IC50 = 16 nM. View Source
- [2] BindingDB PrimarySearch_ki. Antagonist activity against recombinant rat P2X purinoceptor 3 (P2X3) expressed in Xenopus oocytes. EC50 = 80 nM. View Source
